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Compound of Interest

Compound Name:
[2-(4-Methoxyphenyl)-1,3-thiazol-

4-yl]methanol

Cat. No.: B1591674 Get Quote

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of

numerous therapeutic agents, including antimicrobial, antiretroviral, and anticancer drugs.[1]

The title compound, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol, combines this

privileged heterocycle with a methoxyphenyl group—a common feature in pharmacologically

active molecules that can influence receptor binding and metabolic stability. The hydroxymethyl

substituent at the 4-position provides a crucial handle for further synthetic modification or for

forming key hydrogen-bonding interactions with biological targets.

Given its potential as a building block in drug discovery, unambiguous structural confirmation

and purity assessment are paramount. This guide provides a comprehensive framework for the

spectroscopic characterization of this molecule, detailing the core techniques required to

elucidate and verify its structure. As a Senior Application Scientist, my objective is not merely to

present data, but to illuminate the logic behind the analytical strategy, ensuring that each step

provides a layer of validation, leading to an irrefutable structural assignment.

Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment.

The structure and IUPAC-conforming numbering scheme for [2-(4-Methoxyphenyl)-1,3-
thiazol-4-yl]methanol are presented below. This convention will be used throughout the guide.

Caption: Molecular structure and numbering of [2-(4-Methoxyphenyl)-1,3-thiazol-4-
yl]methanol.
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Synthesis Context: The Hantzsch Pathway
To appreciate the characterization data fully, one must understand the compound's synthetic

origin. A common and efficient route to the 2,4-disubstituted thiazole core is the Hantzsch

Thiazole Synthesis.[2][3][4] This reaction typically involves the condensation of an α-

haloketone with a thioamide.[5] For the title compound, a logical precursor would be the

corresponding ethyl ester, synthesized via this method, followed by a reduction of the ester to

the primary alcohol.

This synthetic context is crucial for the analytical chemist. It informs us about potential starting

materials or by-products that could appear as impurities in the spectra, such as unreacted

thioamide or α-haloketone, or the intermediate ester.

Caption: Plausible two-step synthesis pathway for the title compound.

Part I: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of

an organic molecule. We will employ both ¹H and ¹³C NMR, and discuss advanced 2D

techniques that confirm connectivity.

¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical

environment, quantity, and connectivity of protons in a molecule. For our target compound, we

expect to see distinct signals for the aromatic protons of the methoxyphenyl ring, the lone

thiazole proton, the methoxy group, and the protons of the hydroxymethyl substituent. The

chemical shifts (δ), splitting patterns (multiplicity), and integration values are all critical pieces of

the structural puzzle.

Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).
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Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve a wide range of

compounds and, crucially, for its capacity to form hydrogen bonds.[6] This slows the

chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a distinct,

coupled signal, which is invaluable for structural confirmation.[6]

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard

pulse sequence is sufficient. Ensure a sufficient number of scans to achieve a good signal-

to-noise ratio.

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈

2.50 ppm).[7]

Exemplary Data Interpretation
The following table outlines the expected signals. These predictions are based on established

principles and data from structurally similar compounds.[7][8][9]
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Proton(s)

(Atom No.)

Predicted δ

(ppm)
Multiplicity

Coupling (J,

Hz)
Integration

Assignment

Rationale

H-2', H-6' ~ 7.90 Doublet (d) ~ 8.8 2H

Aromatic

protons ortho

to the

electron-

donating

thiazole ring,

appearing as

a doublet due

to coupling

with H-3'/H-

5'.

H-3', H-5' ~ 7.10 Doublet (d) ~ 8.8 2H

Aromatic

protons ortho

to the

electron-

donating

methoxy

group,

shielded

relative to H-

2'/H-6'.

H-5 ~ 7.50 Singlet (s) N/A 1H

The lone

proton on the

electron-

deficient

thiazole ring.

No adjacent

protons to

couple with.

-OH (on C6) ~ 5.40 Triplet (t) ~ 5.5 1H Hydroxyl

proton,

coupled to

the two
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adjacent

methylene

protons.

Observation

depends on

solvent and

purity.

-CH₂- (C6) ~ 4.60 Doublet (d) ~ 5.5 2H

Methylene

protons

adjacent to

the thiazole

ring and the

hydroxyl

group,

coupled to

the -OH

proton.

-OCH₃ (C7') ~ 3.85 Singlet (s) N/A 3H

Methoxy

group

protons, a

characteristic

sharp singlet

with no

coupling.

¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each

unique carbon atom gives a distinct signal, providing a carbon count and information about its

chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Experimental Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) is beneficial due to the low natural abundance of ¹³C.[6]
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher)

spectrometer. A greater number of scans is required compared to ¹H NMR.

Referencing: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52

ppm).[7]

Exemplary Data Interpretation
The table below details the expected ¹³C chemical shifts.

Carbon(s) (Atom No.) Predicted δ (ppm) Assignment Rationale

C-2 ~ 168.0

Thiazole carbon bonded to

nitrogen and the phenyl ring;

highly deshielded.

C-4 ~ 152.0
Thiazole carbon bearing the

methanol group.

C-5 ~ 118.0
Thiazole carbon bonded to the

C-5 proton.

C-4' ~ 161.0

Aromatic carbon bonded to the

electron-donating methoxy

group.

C-2', C-6' ~ 128.5
Aromatic carbons ortho to the

thiazole substituent.

C-1' ~ 125.0
Aromatic ipso-carbon attached

to the thiazole ring.

C-3', C-5' ~ 114.5

Aromatic carbons ortho to the

methoxy group, shielded by its

electron-donating effect.

C-6 (-CH₂OH) ~ 58.0
Aliphatic carbon of the

hydroxymethyl group.

C-7' (-OCH₃) ~ 55.5 Carbon of the methoxy group.
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Part II: Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is an essential technique for identifying the functional

groups present in a molecule. It works by measuring the absorption of infrared radiation, which

excites molecular vibrations (stretching, bending). For the title compound, FTIR is ideal for

confirming the presence of the hydroxyl (-OH) group, the aromatic rings, the C-O ether linkage,

and the C=N bond of the thiazole ring.

Experimental Protocol
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance

(ATR) accessory, which requires little to no sample preparation.[10] A small amount of the

solid sample is placed directly on the ATR crystal.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background

scan first, then scan the sample.

Exemplary Data Interpretation
The presence of key functional groups is confirmed by characteristic absorption bands.[11][12]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

Significance for

Structural

Confirmation

~ 3350-3200 (broad) O-H stretch Alcohol (-OH)

Confirms the

presence of the

crucial hydroxyl group.

~ 3100-3000 Aromatic C-H stretch Ar-H

Indicates the

presence of the

aromatic rings.

~ 2950-2850 Aliphatic C-H stretch -CH₂- and -OCH₃

Confirms the

methylene and

methoxy groups.

~ 1605, 1500, 1450 C=C and C=N stretch
Aromatic rings &

Thiazole

Fingerprint region for

the heterocyclic and

aromatic core.

~ 1250 (strong)
Asymmetric C-O-C

stretch
Aryl Ether (-O-CH₃)

A strong,

characteristic band

confirming the

methoxy group.

~ 1030 (strong) C-O stretch Primary Alcohol

Confirms the C-O

bond of the

hydroxymethyl group.

Part III: Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides the most accurate determination of a

molecule's mass and can reveal its chemical formula. High-Resolution Mass Spectrometry

(HRMS) is the gold standard for confirming the elemental composition. Fragmentation patterns

observed in the mass spectrum also provide valuable structural clues.

Experimental Protocol
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this

molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺.

Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to

achieve high mass accuracy.

Exemplary Data Interpretation
Molecular Formula: C₁₁H₁₁NO₂S

Exact Mass: 221.0510

Expected HRMS (ESI+) Result: The primary observation will be the protonated molecular

ion, [M+H]⁺. The measured mass should be within 5 ppm of the calculated value.

Calculated m/z for [C₁₁H₁₂NO₂S]⁺: 222.0583

Key Fragmentation: Tandem MS (MS/MS) on the parent ion would likely show characteristic

losses, such as the loss of H₂O or the CH₂OH group, further confirming the structure.

Part IV: Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The power of spectroscopic

characterization lies in integrating the data from multiple methods to build an unassailable

structural proof.

Caption: Workflow for integrated spectroscopic characterization.

Conclusion
The spectroscopic characterization of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is a

multi-faceted process that relies on the synergistic application of NMR, FTIR, and Mass

Spectrometry. By following the protocols and interpretive logic outlined in this guide,

researchers can confidently verify the identity, structure, and purity of this valuable synthetic

building block. Each technique provides a unique and essential piece of the puzzle: FTIR

confirms the key functional groups, HRMS establishes the exact molecular formula, and

detailed 1D and 2D NMR experiments elucidate the precise atomic arrangement and
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connectivity. Together, they form a self-validating system that upholds the highest standards of

scientific integrity required in modern chemical and pharmaceutical research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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